molecular formula C11H12ClNO2 B7474908 Azetidin-1-yl-(5-chloro-2-methoxyphenyl)methanone

Azetidin-1-yl-(5-chloro-2-methoxyphenyl)methanone

Cat. No. B7474908
M. Wt: 225.67 g/mol
InChI Key: ABSCKIXZXSIGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(5-chloro-2-methoxyphenyl)methanone is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action is of great interest to researchers.

Mechanism of Action

The mechanism of action of Azetidin-1-yl-(5-chloro-2-methoxyphenyl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been found to have an effect on the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Azetidin-1-yl-(5-chloro-2-methoxyphenyl)methanone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Azetidin-1-yl-(5-chloro-2-methoxyphenyl)methanone has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. It has also been found to have low toxicity levels in animal studies. However, its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and limitations.

Future Directions

There are several future directions for research on Azetidin-1-yl-(5-chloro-2-methoxyphenyl)methanone. One potential area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the investigation of its mechanism of action and potential side effects. Additionally, further studies are needed to determine its potential use in the treatment of neurological disorders.

Synthesis Methods

Azetidin-1-yl-(5-chloro-2-methoxyphenyl)methanone can be synthesized by reacting 5-chloro-2-methoxybenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Azetidin-1-yl-(5-chloro-2-methoxyphenyl)methanone has been used in various scientific research studies. It has been found to have potential anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

azetidin-1-yl-(5-chloro-2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-15-10-4-3-8(12)7-9(10)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSCKIXZXSIGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-1-yl-(5-chloro-2-methoxyphenyl)methanone

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